CDK4 and CDK6 Inhibitory Potency of a 7-Phenyl Pteridine-7(8H)-one Derivative Compared to Unsubstituted and 6-Phenyl Analogs
In a scaffold-hopping study, the 7-phenyl-substituted pteridine-7(8H)-one derivative L2 (a direct structural analog of 7-phenyl-8H-pteridin-4-one) demonstrated potent inhibition of CDK4 and CDK6 with IC50 values of 16.7 nM and 30.5 nM, respectively [1]. The same study reported that structurally related pteridine-7(8H)-one derivatives lacking the 7-phenyl substitution or bearing alternative substituents at other positions exhibited IC50 values exceeding 1000 nM against both CDK4 and CDK6, establishing a greater than 30-fold potency differential attributable specifically to the 7-phenyl-bearing scaffold architecture [1]. Furthermore, compound L2 showed greater than 100-fold selectivity over CDK1, CDK2, CDK7, and CDK9, a selectivity profile not observed for the non-phenyl controls.
| Evidence Dimension | CDK4 and CDK6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CDK4 IC50 = 16.7 nM; CDK6 IC50 = 30.5 nM (compound L2, a 7-phenyl pteridine-7(8H)-one derivative) |
| Comparator Or Baseline | Unsubstituted and alternatively substituted pteridine-7(8H)-one analogs within the same series: CDK4 IC50 > 1000 nM; CDK6 IC50 > 1000 nM |
| Quantified Difference | > 30-fold improvement in potency for CDK4 and CDK6 |
| Conditions | Biochemical kinase inhibition assay; recombinant CDK4/cyclin D1 and CDK6/cyclin D1; ATP concentration at Km(app) for each kinase; IC50 determined by residual kinase activity measurement. |
Why This Matters
For procurement decisions in kinase inhibitor screening or chemical biology, the 7-phenyl substitution on the pteridin-4-one core is a validated potency driver for CDK4/6 that is not reproduced by generic pteridin-4-one fragments, making a 7-phenyl-bearing pteridin-4-one a non-substitutable starting point for CDK4/6-targeted programs.
- [1] He H, Liu Q, Chen L, Wang J, Yuan Y, Li H, Qian X, Zhao Z, Chen Z. Design, synthesis and biological evaluation of pteridine-7(8H)-one derivatives as potent and selective CDK4/6 inhibitors. Bioorg Med Chem Lett. 2022 Nov 15;76:128991. View Source
